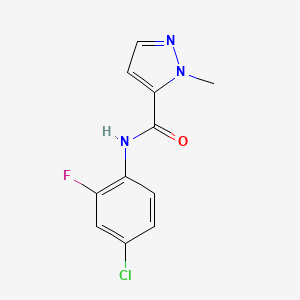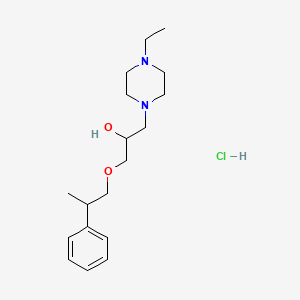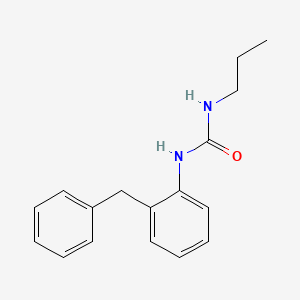![molecular formula C14H24N6O B5468089 N-({1-[(2-aminopyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)-N'-isopropylurea](/img/structure/B5468089.png)
N-({1-[(2-aminopyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)-N'-isopropylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-({1-[(2-aminopyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)-N'-isopropylurea, also known as A-674563, is a small molecule inhibitor that targets the protein kinase B (PKB) or Akt. Akt is a serine/threonine kinase that plays a key role in cell survival, proliferation, and metabolism. The inhibition of Akt has been shown to have therapeutic potential in various diseases, including cancer, diabetes, and cardiovascular disorders.
作用机制
N-({1-[(2-aminopyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)-N'-isopropylurea targets the ATP-binding site of Akt and inhibits its activity. Akt is activated by phosphorylation at two sites, Thr308 and Ser473. This compound inhibits the phosphorylation of both sites, leading to decreased Akt activity. Akt is involved in various signaling pathways, including the PI3K/Akt/mTOR pathway, which plays a key role in cell survival, proliferation, and metabolism. The inhibition of Akt by this compound leads to decreased cell survival, proliferation, and metabolism.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits cell proliferation. In animal models of diabetes, this compound improves insulin sensitivity and glucose uptake. In animal models of cardiovascular disorders, this compound reduces cardiac hypertrophy and improves cardiac function.
实验室实验的优点和局限性
N-({1-[(2-aminopyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)-N'-isopropylurea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has well-established activity against Akt. However, this compound also has some limitations. It has low solubility in aqueous solutions, which can limit its use in some experiments. It also has off-target effects on other kinases, which can complicate the interpretation of results.
未来方向
There are several future directions for the study of N-({1-[(2-aminopyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)-N'-isopropylurea. One direction is the development of more potent and selective Akt inhibitors. This compound has off-target effects on other kinases, which can limit its specificity. Another direction is the investigation of the combination of this compound with other anticancer agents. This compound has been shown to induce apoptosis in cancer cells, and its combination with other agents may enhance its anticancer activity. Finally, the study of this compound in other diseases, such as neurodegenerative disorders, may reveal new therapeutic opportunities for this inhibitor.
合成方法
N-({1-[(2-aminopyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)-N'-isopropylurea can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-aminopyrimidine with 3-bromomethylpyrrolidine to form the intermediate 1-[(2-aminopyrimidin-5-yl)methyl]pyrrolidin-3-ol. This intermediate is then reacted with N-isopropylcarbodiimide and N-methyl-N-(trimethylsilyl)acetamide to form the final product this compound.
科学研究应用
N-({1-[(2-aminopyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)-N'-isopropylurea has been extensively studied for its therapeutic potential in various diseases, including cancer, diabetes, and cardiovascular disorders. In cancer, Akt is often overactivated, leading to increased cell survival and proliferation. This compound has been shown to inhibit Akt activity and induce apoptosis in cancer cells, making it a promising anticancer agent. In diabetes, Akt plays a key role in insulin signaling and glucose metabolism. This compound has been shown to improve insulin sensitivity and glucose uptake in animal models of diabetes. In cardiovascular disorders, Akt is involved in various processes, including angiogenesis and cardiac hypertrophy. This compound has been shown to inhibit Akt activity and reduce cardiac hypertrophy in animal models.
属性
IUPAC Name |
1-[[1-[(2-aminopyrimidin-5-yl)methyl]pyrrolidin-3-yl]methyl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N6O/c1-10(2)19-14(21)18-5-11-3-4-20(8-11)9-12-6-16-13(15)17-7-12/h6-7,10-11H,3-5,8-9H2,1-2H3,(H2,15,16,17)(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNJWUZDFZEIBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC1CCN(C1)CC2=CN=C(N=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aR*,5R*,6S*,7aS*)-2-[3-(1,3-benzodioxol-5-yl)-2-methylpropyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5468015.png)
![3,4-dimethoxy-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5468019.png)

![(4aS*,8aR*)-1-[2-(5-methyl-2-furyl)ethyl]-6-[(4-methyl-1H-imidazol-5-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5468034.png)

![ethyl 1-[3-(4-isopropoxyphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5468056.png)
![6-[1-(4-chloro-2-methylphenoxy)ethyl]-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5468072.png)
![6-[(4-methyl-6-phenoxy-2-pyrimidinyl)oxy]-2-phenyl-3(2H)-pyridazinone](/img/structure/B5468077.png)
![4-(3-hydroxy-3-methylbutyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B5468083.png)
![3-[3-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-3-oxopropyl]quinazolin-4(3H)-one](/img/structure/B5468090.png)
![(2R)-2-hydroxy-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-2-phenylacetamide](/img/structure/B5468098.png)

![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)acrylonitrile](/img/structure/B5468106.png)
![ethyl 5-methyl-2-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5468113.png)